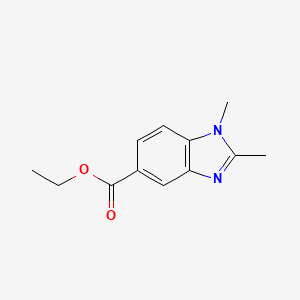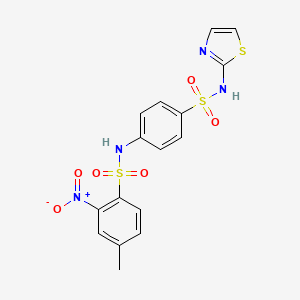
4-Methyl-2-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzenesulfonamide
概要
説明
4-Methyl-2-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a nitro group, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
科学的研究の応用
4-Methyl-2-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as solubility and stability, may be influenced by environmental factors .
生化学分析
Biochemical Properties
4-Methyl-2-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to exhibit antimicrobial activity by inhibiting bacterial enzymes . The compound’s interaction with these enzymes can lead to the disruption of bacterial cell wall synthesis, thereby exerting its antimicrobial effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, the compound’s impact on cellular metabolism can lead to altered energy production and utilization within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, the compound’s interaction with bacterial enzymes can inhibit their function, thereby exerting antimicrobial effects . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that thiazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained effects on cellular function, including prolonged antimicrobial and anti-inflammatory activities.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses may exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities, while higher doses can lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . For example, the compound may localize to the nucleus, where it can interact with transcription factors and regulate gene expression.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions in ethanol.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine group with sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .
化学反応の分析
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, under appropriate conditions.
Common Reagents and Conditions
Catalytic Hydrogenation: Palladium on carbon (Pd/C) as a catalyst and hydrogen gas for reduction reactions.
Electrophilic Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., AlCl3) for halogenation reactions.
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) for hydrolysis reactions.
Major Products
類似化合物との比較
Similar Compounds
Sulfathiazole: Another sulfonamide with a thiazole ring, known for its antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: A sulfonamide antibiotic used to treat a variety of bacterial infections.
Uniqueness
4-Methyl-2-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzenesulfonamide is unique due to its combination of a nitro group, a thiazole ring, and a sulfonamide group, which confer a distinct set of biological activities and chemical reactivity .
特性
IUPAC Name |
4-methyl-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6S3/c1-11-2-7-15(14(10-11)20(21)22)29(25,26)18-12-3-5-13(6-4-12)28(23,24)19-16-17-8-9-27-16/h2-10,18H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTYRNLZQMDVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


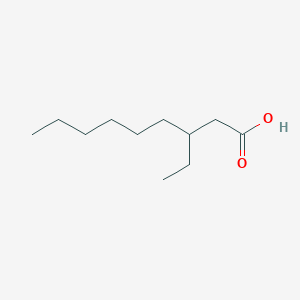

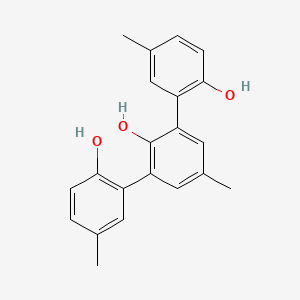
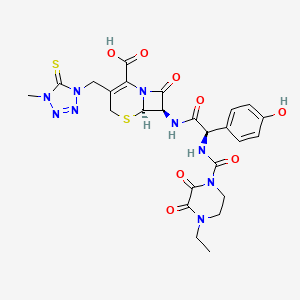
![1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3151384.png)



![2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide](/img/structure/B3151407.png)

![1H,4H,7H,8H-imidazo[4,5-d][1,3]diazepin-8-one hydrochloride](/img/structure/B3151422.png)
![3-[(Cyclopropylcarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B3151433.png)

